

developing an HPLC method for Neticonazole Hydrochloride quantification

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Compound of Interest

Compound Name: *Neticonazole Hydrochloride*

Cat. No.: *B237838*

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An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of **Neticonazole Hydrochloride**

Abstract

This application note details a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Neticonazole Hydrochloride** in bulk drug substance. Neticonazole is an imidazole antifungal agent used for treating fungal skin infections.[1] The developed method is crucial for quality control and stability assessment. The chromatographic separation was achieved on a C18 column using an isocratic mobile phase of acetonitrile and ammonium acetate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness.[2][3] Forced degradation studies confirmed the stability-indicating nature of the method, effectively separating the active pharmaceutical ingredient (API) from its degradation products.[4][5]

Experimental Protocol

Instrumentation and Materials

- Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
- Analytical Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

- Chemicals and Reagents:
 - Neticonazole Hydrochloride** Reference Standard
 - Acetonitrile (HPLC Grade)
 - Ammonium Acetate (AR Grade)
 - Purified Water (HPLC Grade)
 - Hydrochloric Acid (AR Grade)
 - Sodium Hydroxide (AR Grade)
 - Hydrogen Peroxide (30%, AR Grade)

Chromatographic Conditions

The chromatographic conditions were optimized based on methods for similar azole antifungal agents to achieve good resolution and peak shape.[6][7][8]

Parameter	Condition
Column	C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : 20mM Ammonium Acetate Buffer (pH 6.0) (60:40, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	260 nm
Column Temperature	30°C
Injection Volume	10 µL
Run Time	10 minutes

Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Neticonazole Hydrochloride** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
- Sample Solution (100 µg/mL): Prepare the sample solution from the bulk drug substance at a concentration equivalent to 100 µg/mL of **Neticonazole Hydrochloride** using the mobile phase as the diluent.

Method Validation

The developed analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness.

[9][10]

Specificity (Forced Degradation Study)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[5][11] The **Neticonazole Hydrochloride** solution (100 µg/mL) was subjected to various stress conditions. The degradation should ideally be in the range of 5-20%.[12]

Protocol for Forced Degradation:

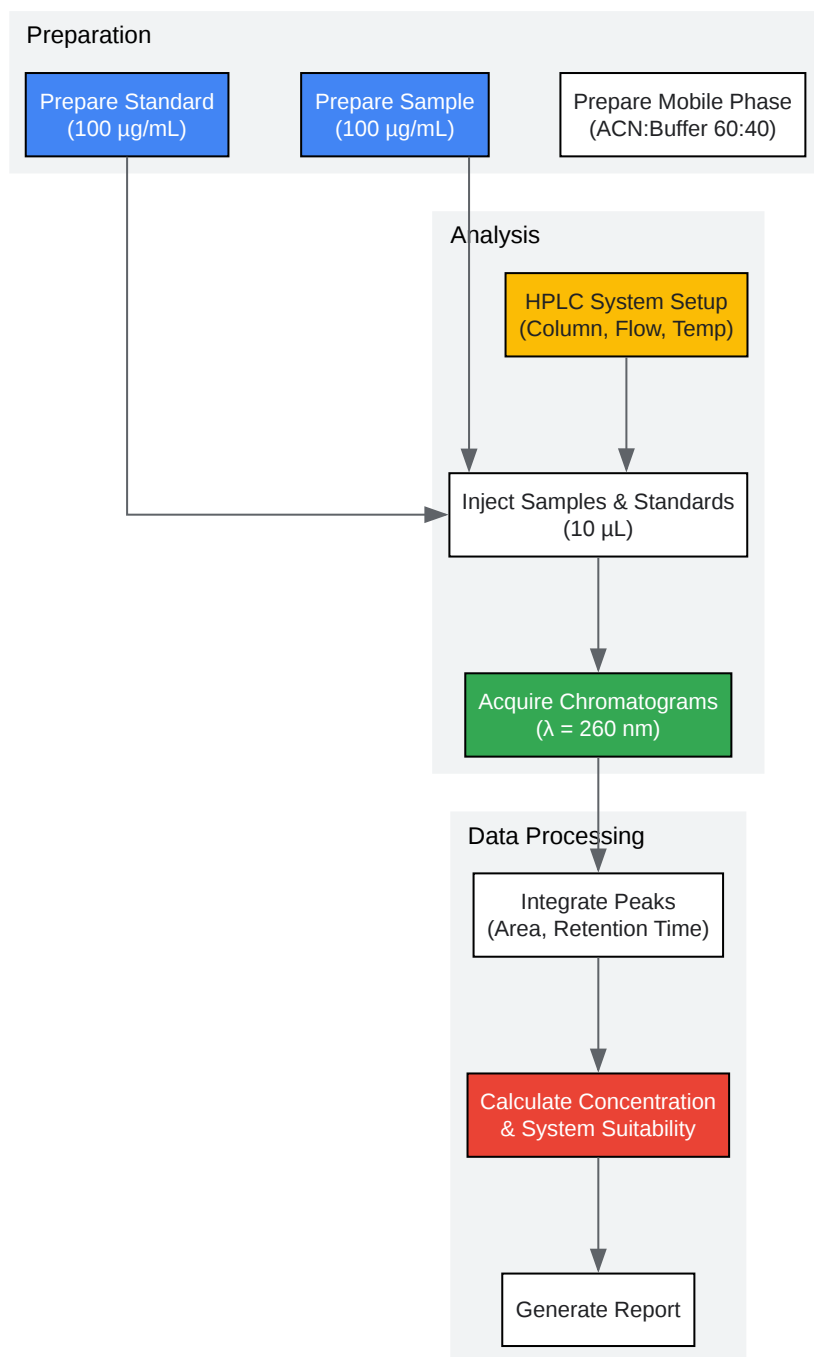
- Acid Hydrolysis: The solution was mixed with 1 M HCl and heated at 60°C for 2 hours.[13]
- Base Hydrolysis: The solution was mixed with 0.1 M NaOH and kept at 60°C for 30 minutes. [13]
- Oxidative Degradation: The solution was treated with 6% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: The drug solution was heated at 60°C for 24 hours.[13]
- Photolytic Degradation: The drug solution was exposed to UV light (200 watt h/m²) and visible light (1.2 million lux hours) in a photostability chamber.[13]

Results of Forced Degradation: The method effectively separated the main **Neticonazole Hydrochloride** peak from the peaks of degradation products, confirming its specificity.

Stress Condition	% Degradation	Observations
Acid Hydrolysis (1 M HCl, 60°C, 2h)	12.5%	Major degradation peak observed at RRT 0.85
Base Hydrolysis (0.1 M NaOH, 60°C, 30min)	18.2%	Major degradation peak observed at RRT 0.72
Oxidative (6% H ₂ O ₂ , RT, 24h)	9.8%	Minor degradation peaks observed
Thermal (60°C, 24h)	4.5%	Minimal degradation observed
Photolytic	6.1%	Minor degradation peak observed at RRT 0.91

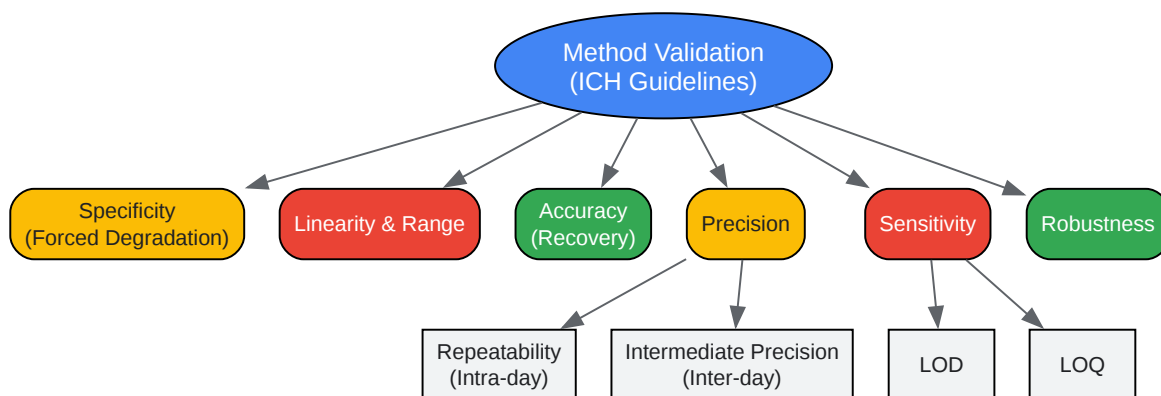
Visual Workflow and Validation Overview

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship between the various method validation parameters.



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Caption: Experimental workflow for **Neticonazole Hydrochloride** quantification by HPLC.



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Caption: Key parameters for the validation of an analytical method.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of **Neticonazole Hydrochloride** ranging from 50 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)	Mean Peak Area (n=3)
50	452180
75	678350
100	903560
125	1128990
150	1355410
Correlation Coefficient (r^2)	0.9998

Accuracy (Recovery)

Accuracy was determined by the spike recovery method. A known amount of **Neticonazole Hydrochloride** was added to a placebo mixture at three different concentration levels (80%,

100%, and 120%). Each level was analyzed in triplicate. The acceptance criterion for recovery is typically 98.0% to 102.0%.[9]

Concentration Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery	Mean % Recovery
80%	80	79.6	99.5%	99.7%
80	80.1	100.1%	100.5%	100.3%
80	79.5	99.4%		
100%	100	100.5		
100	99.8	99.8%	99.6%	99.8%
100	100.6	100.6%		
120%	120	119.5		
120	120.2	100.2%	99.8%	99.8%
120	119.7	99.8%		

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should not be more than 2.0%.

Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were analyzed on the same day.

Replicate	Retention Time (min)	Peak Area
1	4.52	903510
2	4.51	904120
3	4.53	902980
4	4.52	905540
5	4.51	903870
6	4.53	904650
Mean	4.52	904112
% RSD	0.20%	0.10%

Intermediate Precision (Inter-day Precision): The analysis was repeated on three different days.

Day	Mean Peak Area (n=6)	% RSD
Day 1	904112	0.10%
Day 2	905820	0.15%
Day 3	903550	0.12%
Overall % RSD	0.13%	

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

- LOD: 0.15 µg/mL
- LOQ: 0.45 µg/mL

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The %RSD of the results was calculated.

Parameter Varied	Variation	% RSD of Peak Area
Flow Rate	0.9 mL/min	0.45%
1.1 mL/min	0.51%	
Mobile Phase Composition	ACN:Buffer (62:38)	0.62%
ACN:Buffer (58:42)	0.58%	
Column Temperature	28°C	0.35%
32°C	0.39%	

Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method has been developed and validated for the quantification of **Neticonazole Hydrochloride**. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. The forced degradation studies confirmed that the method can effectively separate the drug from its degradation products, making it suitable for routine quality control analysis and stability studies of **Neticonazole Hydrochloride** in bulk drug substance.

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